Carnostatine Demonstrates High-Affinity, Sub-Nanomolar Inhibition of Human CN1
Carnostatine (SAN9812) exhibits a high binding affinity for human recombinant CN1, with a reported inhibition constant (Ki) of 11 nM [1]. Under assay conditions using a carnosine substrate concentration of 200 µM (close to the reported Km of 190 µM), it achieves a half-maximal inhibitory concentration (IC50) of 18 nM [1]. This sub-nanomolar potency is a primary driver for its in vivo activity.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Human recombinant CN1 enzyme |
| Quantified Difference | Not applicable (baseline is 0 nM inhibition) |
| Conditions | In vitro assay using human recombinant CN1 |
Why This Matters
The low nanomolar Ki establishes Carnostatine as a highly potent tool compound suitable for low-concentration applications in vitro and in vivo, minimizing solvent exposure and potential off-target effects.
- [1] Qiu J, Hauske SJ, Zhang S, Rodriguez-Navarro A, Albrecht T, Pastene DO, et al. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity. Amino Acids. 2019 Jan;51(1):7-16. View Source
